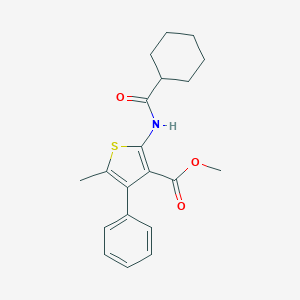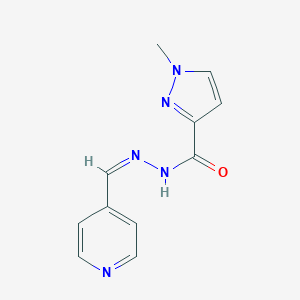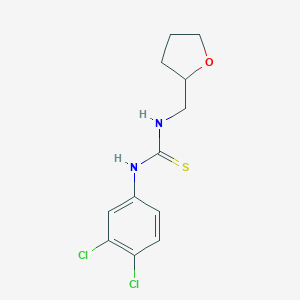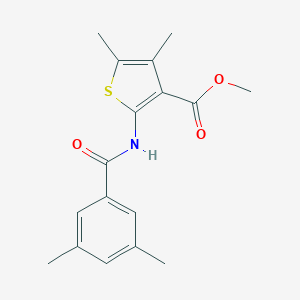
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of a thiophene derivative followed by esterification and amide formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thiophene ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(cyclohexylcarbonyl)amino]benzoate
- Methyl 2-[(cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoate
Uniqueness
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and the presence of a thiophene ring
Eigenschaften
Molekularformel |
C20H23NO3S |
|---|---|
Molekulargewicht |
357.5g/mol |
IUPAC-Name |
methyl 2-(cyclohexanecarbonylamino)-5-methyl-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO3S/c1-13-16(14-9-5-3-6-10-14)17(20(23)24-2)19(25-13)21-18(22)15-11-7-4-8-12-15/h3,5-6,9-10,15H,4,7-8,11-12H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
KSAQSCJNSJOGKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)OC)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B451187.png)


![Methyl 4-(3-chlorophenyl)-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B451194.png)
![Methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B451195.png)


![3-bromo-N'-[1-(5-bromo-2-thienyl)propylidene]benzohydrazide](/img/structure/B451198.png)
![N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B451204.png)
![N-{4-[acetyl(methyl)amino]phenyl}-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B451208.png)

![Methyl 5-methyl-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B451210.png)
![Ethyl 2-[({4-nitrophenyl}acetyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451211.png)
![6-({[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B451213.png)
